An In-depth Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8
An In-depth Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(2-Chloroethyl)amine hydrochloride-d8, a deuterated analog of the alkylating agent Bis(2-Chloroethyl)amine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and research purposes.
Core Compound Data
Bis(2-Chloroethyl)amine hydrochloride-d8 is the deuterium-labeled form of Bis(2-Chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard. The incorporation of deuterium atoms makes it a valuable tool in mass spectrometry-based quantitative analysis, where it serves as an ideal internal standard.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₄H₂D₈Cl₃N | |
| Molecular Weight | 186.54 g/mol | |
| CAS Number | 102092-04-6 | |
| Unlabeled CAS Number | 821-48-7 | |
| Isotopic Enrichment | ≥98 atom % D | |
| Appearance | White to light beige crystalline powder | |
| Storage Conditions | Room temperature | |
| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. |
Synthesis and Mechanism of Action
Synthesis Pathway
While a detailed, publicly available synthesis protocol for Bis(2-Chloroethyl)amine hydrochloride-d8 is not readily found, the synthetic route can be inferred from the well-established synthesis of its unlabeled counterpart and the availability of deuterated starting materials. The synthesis of Bis(2-chloroethyl)amine hydrochloride is achieved through the reaction of diethanolamine with thionyl chloride.
A plausible synthetic pathway for the deuterated analog is as follows:
Caption: Plausible synthesis pathway for Bis(2-Chloroethyl)amine hydrochloride-d8.
This reaction would involve the chlorination of the hydroxyl groups of Diethanolamine-d8 using a chlorinating agent like thionyl chloride, likely in an appropriate solvent.
Mechanism of Action of the Unlabeled Compound
The non-deuterated parent compound, Bis(2-Chloroethyl)amine, is a potent DNA alkylating agent. Its cytotoxic effects, which are harnessed in chemotherapy, are a result of its ability to form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by nucleophilic sites on DNA, primarily the N7 position of guanine bases. The second chloroethyl arm can then undergo a similar reaction, leading to interstrand or intrastrand DNA cross-links.
Caption: DNA alkylation mechanism of Bis(2-Chloroethyl)amine.
Experimental Protocols
Bis(2-Chloroethyl)amine hydrochloride-d8 is primarily used as an internal standard in quantitative mass spectrometry assays to ensure accuracy and precision by correcting for variability in sample preparation and analysis. The following is a detailed protocol for the analysis of the unlabeled compound using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS), which can be adapted for the use of the deuterated internal standard.
UHPLC-MS/MS Method for Quantification
This method is designed for the sensitive and selective quantification of Bis(2-Chloroethyl)amine, often as a genotoxic impurity in pharmaceutical substances.
Instrumentation:
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Waters Acquity™ UPLC H-Class system coupled with a Waters Micromass Quattro Premier XE Mass Spectrometer (or equivalent).
Chromatographic Conditions:
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Column: ACE 3 C18 (100 mm × 4.6 mm, 3 µm).
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Mobile Phase A: 0.2% Formic Acid in Milli-Q Water.
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Mobile Phase B: Methanol.
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Elution Mode: Isocratic.
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Mobile Phase Composition: 45:55 (v/v) of Mobile Phase A and Mobile Phase B.
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Flow Rate: 0.5 mL/min.
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Column Temperature: 40 °C.
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Autosampler Temperature: 15 °C.
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Injection Volume: 2 µL.
Mass Spectrometry Conditions:
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Ionization Mode: Positive-ion Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
Sample Preparation:
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Accurately weigh the sample and dissolve it in a suitable diluent to achieve the desired concentration.
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Spike the sample with a known concentration of Bis(2-Chloroethyl)amine hydrochloride-d8 as the internal standard.
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Vortex the sample to ensure homogeneity.
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Filter the sample through a 0.22 µm filter before injection into the UHPLC system.
Caption: Experimental workflow for UHPLC-MS/MS analysis.
Applications in Research and Drug Development
The primary application of Bis(2-Chloroethyl)amine hydrochloride-d8 is as an internal standard for the accurate quantification of its unlabeled counterpart in various matrices, particularly in the context of pharmaceutical quality control and pharmacokinetic studies. The unlabeled compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
**Areas
